molecular formula C16H19NO2S2 B6471363 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide CAS No. 2640964-03-8

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide

Cat. No.: B6471363
CAS No.: 2640964-03-8
M. Wt: 321.5 g/mol
InChI Key: IGONJNQVRBLUOT-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide is a compound that features a bithiophene moiety linked to an oxane carboxamide group. This compound is of interest due to its potential applications in various fields, including organic electronics and medicinal chemistry. The bithiophene unit is known for its electronic properties, making it a valuable component in the design of semiconducting materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Bromine, acetic acid as solvent, room temperature.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide is unique due to the combination of the bithiophene unit and the oxane carboxamide group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-16(12-6-9-19-10-7-12)17-8-5-13-3-4-15(21-13)14-2-1-11-20-14/h1-4,11-12H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGONJNQVRBLUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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